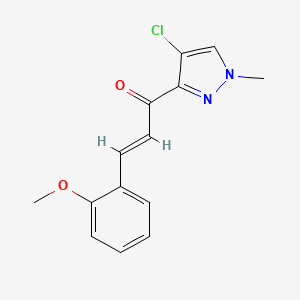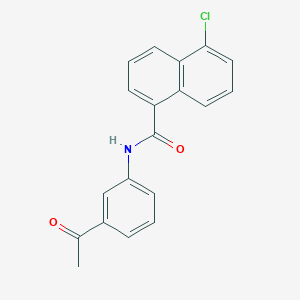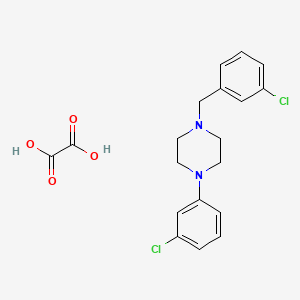![molecular formula C15H15NO3S B5394805 methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5394805.png)
methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate, also known as MTA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MTA belongs to the class of compounds known as thienopyridines, which have been found to exhibit a range of biological activities.
作用機序
The mechanism of action of methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate has been found to induce apoptosis (cell death) in cancer cells and inhibit the growth of tumors in animal models.
実験室実験の利点と制限
One advantage of methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate is its broad range of biological activities, which make it a potentially useful compound for the development of new drugs. However, one limitation of methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several potential future directions for research on methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate. One area of interest is the development of new drugs based on the structure of methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate. Additionally, further research is needed to fully understand the mechanism of action of methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate and its potential therapeutic applications. Finally, more studies are needed to investigate the safety and efficacy of methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate in humans.
合成法
Methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate can be synthesized through a multistep process involving the reaction of 2-methylphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with methyl 3-aminocrotonate. The final step involves the reaction of the resulting ester with thiophene-2-carboxylic acid.
科学的研究の応用
Methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate has been found to have antifungal activity against several pathogenic fungi.
特性
IUPAC Name |
methyl 3-[[2-(2-methylphenyl)acetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-10-5-3-4-6-11(10)9-13(17)16-12-7-8-20-14(12)15(18)19-2/h3-8H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHSRXMMTMMPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B5394722.png)



![{6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride](/img/structure/B5394755.png)
![4-[4-(cyclopropylcarbonyl)-1,4-diazepan-1-yl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5394761.png)

![N-{2-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethyl}acetamide](/img/structure/B5394769.png)
![7-[(dimethylamino)(2-methylphenyl)acetyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5394770.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5394774.png)
![4-ethyl-3-{2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B5394780.png)
![ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B5394786.png)

![N-methyl-2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanamine hydrochloride](/img/structure/B5394813.png)